![molecular formula C5H9NO2 B1581563 N-Allylglycine CAS No. 3182-77-2](/img/structure/B1581563.png)
N-Allylglycine
Overview
Description
N-Allylglycine, also known as 2-Aminopent-4-enoic acid, is a derivative of glycine. It is primarily known for its role as an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA). This inhibition leads to a decrease in GABA levels, which can induce seizures in animal studies .
Mechanism of Action
Target of Action
N-Allylglycine primarily targets the enzyme glutamate decarboxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate .
Mode of Action
This compound acts as an inhibitor of glutamate decarboxylase . By inhibiting this enzyme, this compound blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can lead to an imbalance in the excitatory and inhibitory signals in the nervous system, which can result in seizures .
Biochemical Pathways
This compound affects the GABAergic pathway by inhibiting the conversion of glutamate to GABA . This inhibition disrupts the balance of excitatory and inhibitory signals in the nervous system . Additionally, this compound is involved in a unique biosynthetic pathway that includes halogenation, oxidative C–C bond cleavage, and triple bond formation through a putative allene intermediate .
Pharmacokinetics
Its metabolism and excretion would depend on various factors including its chemical structure and the individual’s metabolic rate .
Result of Action
The primary molecular effect of this compound is the inhibition of glutamate decarboxylase, leading to a decrease in GABA production . This can result in an increase in neuronal excitability, potentially leading to seizures . On a cellular level, this compound may cause changes in neuronal firing patterns and disrupt normal neural communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allylglycine can be synthesized through various methods. One common approach involves the reaction of allyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline powder .
Industrial Production Methods
Industrial production of this compound often involves the continuous polymerization of allyl-N-carboxyanhydride using benzylamine as an initiator. This method allows for the large-scale production of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Allylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated amino acids.
Substitution: It can participate in substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted amino acids .
Scientific Research Applications
Synthesis of N-Allylglycine
This compound can be synthesized through several methods, including:
- Direct Alkylation : This involves the alkylation of glycine with allyl bromide or other allyl derivatives.
- Biotransformation : Enzymatic methods using racemases and acylases have been developed for the efficient conversion of substrates like N-acetyl-DL-allylglycine into D-allylglycine with high yields (up to 89%) .
Biological Roles
This compound acts as an inhibitor of glutamate decarboxylase (GDC), which is crucial for gamma-aminobutyric acid (GABA) biosynthesis. Its inhibition can lead to decreased GABA levels, potentially inducing seizures in animal models .
Table 1: Effects of this compound on GABA Levels
Study Type | Organism | GABA Level Change | Observations |
---|---|---|---|
In vivo | Rats | Decreased | Induced convulsions |
In vitro | Guinea Pigs | Decreased | Inhibition of GDC activity |
Agricultural Applications
Recent studies have indicated that this compound can enhance plant growth by promoting photosynthesis. It has been shown to increase the expression of photosynthetic electron transfer-related genes when combined with choline chloride .
Table 2: Effects of this compound on Plant Growth
Treatment | Growth Parameter | Result |
---|---|---|
Control | Height | Baseline |
This compound + Choline | Height | Increased by 25% |
This compound Alone | Height | Increased by 15% |
Material Science Applications
This compound is utilized in synthesizing polypeptoids, which are promising materials for antifouling applications. The incorporation of NAG into zwitterionic polypeptoids has been shown to enhance resistance to protein adsorption and bacterial adhesion .
Case Study: Zwitterionic Polypeptoids
- Objective : To create antifouling surfaces using polypeptoids derived from this compound.
- Method : Synthesis involved ring-opening polymerization and modification with quaternary amino groups.
- Results : The resulting materials exhibited significant resistance to protein fouling, making them suitable for biomedical applications.
Pharmacological Potential
Due to its role as a GDC inhibitor, this compound has potential therapeutic implications in neurological disorders where modulation of GABA levels is beneficial. Research into its pharmacological effects continues to explore its utility in treating conditions such as epilepsy .
Comparison with Similar Compounds
Similar Compounds
Vinylglycine: Another glycine derivative that also inhibits glutamate decarboxylase.
Phenylglycine: A derivative used in peptide synthesis.
4-Hydroxyphenylglycine: Used in the synthesis of non-ribosomal peptides
Uniqueness
N-Allylglycine is unique due to its specific inhibition of glutamate decarboxylase and its ability to induce seizures, making it a valuable tool in neurological research .
Biological Activity
N-Allylglycine (NAG) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by its allyl group attached to the amino acid glycine. It can be synthesized through several methods, including ring-opening polymerization of N-allyl glycine N-carboxyanhydride (NCA), which has been shown to produce polypeptoid platforms with stimuli-responsive behavior .
1. Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, chirality-controlled α-peptide polymers derived from allylglycine showed minimum inhibitory concentrations (MICs) ranging from 4-16 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the MICs against multidrug-resistant (MDR) Gram-negative bacteria were notably higher (64-256 µg/mL), indicating a selective efficacy towards certain bacterial strains .
2. Plant Growth Promotion
This compound has also been reported to enhance plant growth. Studies indicate that it promotes photosynthetic activity and upregulates the expression of genes involved in photosynthesis . This suggests potential applications in agricultural practices to improve crop yield and health.
3. Biocatalytic Applications
This compound plays a crucial role in biocatalysis, particularly in the preparation of enantiomerically pure amino acids. A variant of N-acetyl amino acid racemase (NAAAR G291D/F323Y) demonstrated improved catalytic activity for N-acetyl-DL-allylglycine, achieving over 98% conversion to D-allylglycine under optimized conditions. This biotransformation process showcases the compound's utility in industrial applications for producing high-purity amino acids .
The antimicrobial activity of this compound and its derivatives is thought to be linked to their ability to disrupt bacterial cell membranes, enhancing the permeability of antibiotics and reducing resistance mechanisms . In plants, the promotion of photosynthesis may be attributed to the compound's role in regulating metabolic pathways that enhance chlorophyll synthesis and electron transport efficiency .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, D-PP (a polymer derived from allylglycine) was tested against various bacterial strains. The results indicated that D-PP significantly reduced MIC values for several antibiotics when combined with them, suggesting a synergistic effect that could be harnessed for developing new antimicrobial therapies .
Case Study 2: Agricultural Application
Field trials using choline chloride and this compound demonstrated improved growth rates and photosynthetic efficiency in crops. The treated plants showed enhanced biomass production compared to controls, highlighting the potential for these compounds in sustainable agriculture .
Data Summary
Activity | Effect | MIC Range | Notes |
---|---|---|---|
Antimicrobial | Significant against Gram-positive bacteria | 4-16 µg/mL | Higher MICs against MDR Gram-negative bacteria |
Plant Growth Promotion | Enhanced photosynthesis | Not applicable | Upregulates photosynthetic genes |
Biocatalytic Efficiency | High conversion rates in amino acid synthesis | >98% conversion | Industrial application potential |
Properties
IUPAC Name |
2-(prop-2-enylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGGGZYGSZDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185688 | |
Record name | N-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-77-2 | |
Record name | N-2-Propen-1-ylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-2-propenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Allylglycine can be incorporated into synthetic trypsin inhibitors. Specifically, the compound N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate (1) has been shown to have potent inhibitory activity against bovine trypsin. [] This activity stems from the compound's ability to form an acylated trypsin complex via an "inverse substrate mechanism." [] This acylation effectively inhibits the enzyme's normal function. The crystal structure of the complex reveals that the low deacylation rate of this complex contributes to the compound's potent inhibitory effect. []
ANone: While specific spectroscopic data isn't provided in the provided research, we can deduce some information. This compound is a non-proteinogenic amino acid. It's structurally similar to the common amino acid glycine but has an allyl group (CH2=CH-CH2-) attached to the nitrogen atom.
A: this compound serves as a versatile building block in material science, particularly in the creation of innovative polymers. For example, it acts as a precursor for poly(this compound) (PNAG), a polymer with unique properties. [, , , , ] PNAG demonstrates good water affinity due to the presence of polar tertiary amide groups in its backbone. [] This characteristic makes it suitable for applications requiring biocompatibility, such as creating antifouling hydrogels. [] When complexed with iron ions, PNAG-based materials can even generate reactive oxygen species in the presence of hydrogen peroxide, opening avenues for targeted tumor therapy. []
A: this compound-based polymers exhibit promise in constructing advanced drug delivery systems. For instance, PNAG can be modified with 3-mercaptoacetic acid (PNAG-COOH) and then complexed with metal ions to form nanoscale vesicles. [] These vesicles display remarkable stability, a property attributed to the unique structure of PNAG. [] Furthermore, by incorporating doxorubicin into these vesicles, researchers achieved a controlled release mechanism triggered by hydrogen peroxide within the tumor microenvironment. []
A: this compound plays a crucial role in investigating the conformational requirements of JmjC demethylases, enzymes involved in histone modification. Researchers synthesize N-methylated lysine analogs using this compound as a starting material. [] These analogs help understand how JmjC demethylases interact with their substrates. For example, experiments utilizing a trans-C-4/C-5 dehydrolysine substrate analog, derived from this compound, revealed valuable insights into the binding modes of different JmjC KDM subfamily members. []
A: Yes, this compound plays a crucial role in synthesizing the tetracyclic ring system found in several indole alkaloids. Researchers utilize a stereoselective dipolar cycloaddition reaction involving azomethine ylides derived from N-protected 2-butenylindole-3-carbaldehydes, which are synthesized from 2-methylindole. [] Reacting these aldehydes with various alkylamino esters, amino acids, or N-methylhydroxylamine produces the required azomethine ylides or nitrones. [] These compounds then undergo intramolecular cycloaddition with the pendant alkene, leading to the formation of the desired tetracyclic ring system found in alkaloids like deethylibophyllidine and ibophyllidine. []
A: this compound-derived polymers are being investigated for their potential as antimicrobial agents. For example, cationic copolypeptoid poly(this compound)-b-poly(N-octylglycine) (PNAG-b-PNOG) modified with cysteamine hydrochloride ((PNAG-g-NH2)-b-PNOG) can self-assemble into nanostructured assemblies that exhibit antimicrobial properties. [] Research shows that these assemblies effectively inhibit the formation of Staphylococcus aureus biofilms and can even eradicate mature biofilms. [] Importantly, these assemblies demonstrate low toxicity towards human red blood cells. []
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